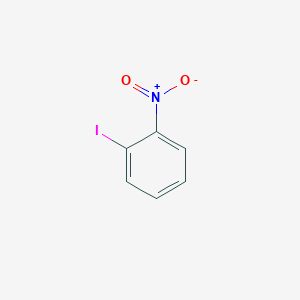

1-Iodo-2-nitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMZUNPWVXQADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060574 | |

| Record name | Benzene, 1-iodo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 1-Iodo-2-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-73-4 | |

| Record name | 1-Iodo-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodo-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-iodo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iodonitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D7NBA9LSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-2-nitrobenzene, a crucial organic compound with significant applications in chemical synthesis, particularly within the pharmaceutical and fine chemicals sectors. This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures.

Core Properties of 1-Iodo-2-nitrobenzene

1-Iodo-2-nitrobenzene, with the CAS number 609-73-4 , is a key building block in organic synthesis.[1] Its unique structure facilitates the creation of complex molecules.[1] The compound typically appears as a light yellow to brown powder or crystal.[2]

Table 1: Chemical and Physical Properties of 1-Iodo-2-nitrobenzene

| Property | Value |

| CAS Number | 609-73-4[3][4][5] |

| Molecular Formula | C₆H₄INO₂[1][5] |

| Molecular Weight | 249.01 g/mol [1][3][6] |

| Melting Point | 49-51 °C[3][4][7][8] |

| Boiling Point | 288-289 °C[3][4][7][8] |

| Density | 2.0±0.1 g/cm³ |

| Flash Point | 113 °C (closed cup)[3][7][8] |

| Appearance | Light yellow to brown powder or crystal[2] |

| Solubility | Insoluble in water; soluble in methanol[6] |

| InChI Key | JXMZUNPWVXQADG-UHFFFAOYSA-N[3][5] |

| SMILES String | [O-]--INVALID-LINK--c1ccccc1I[3][5] |

Safety and Handling

1-Iodo-2-nitrobenzene is considered hazardous and requires careful handling.[9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[7][9]

Table 2: GHS Hazard Information for 1-Iodo-2-nitrobenzene

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[9] |

| Acute Toxicity, Dermal | Category 4[9] |

| Acute Toxicity, Inhalation | Category 4[9] |

| Skin Corrosion/Irritation | Category 2[9] |

| Serious Eye Damage/Eye Irritation | Category 2[9] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[7][9] |

Hazard Statements: H302+H312+H332, H315, H319, H335[3][8]

Precautionary Statements: P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338[3][8]

When handling, personal protective equipment such as a dust mask (type N95), eye shields, and gloves are recommended.[3][8] Store in a cool, dark, and dry place, away from strong bases and oxidizing agents.[4]

Experimental Protocols

Synthesis of 1-Iodo-2-nitrobenzene from o-Nitroaniline

This protocol describes the synthesis of 1-Iodo-2-nitrobenzene via the diazotization of o-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

Methodology:

-

Preparation of the Diazonium Salt Solution:

-

Pour 1000 ml of water over 100 g of o-nitroaniline.

-

Carefully add 600 g of concentrated sulfuric acid to the mixture.

-

Cool the resulting clear solution to 5 °C.

-

Diazotize the solution by adding the appropriate amount of sodium nitrite, ensuring the temperature does not exceed 10 °C.[10]

-

-

Reaction with Potassium Iodide:

-

Prepare a solution of 200 g of potassium iodide and 200 g of iodine in 200 ml of water.

-

Add the previously prepared diazonium salt solution to the iodide solution in portions.[10]

-

-

Work-up and Isolation:

-

Once the evolution of nitrogen gas ceases, warm the mixture on a water bath for some time.

-

While still warm, shake the mixture with a sulfite (B76179) solution.

-

Upon cooling, 1-Iodo-2-nitrobenzene will crystallize. The expected yield is quantitative with a melting point of 54 °C.[10]

-

Caption: Workflow for the synthesis of 1-Iodo-2-nitrobenzene.

Applications in Organic Synthesis

1-Iodo-2-nitrobenzene is a versatile reagent used in various organic transformations. It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.

Example: Ullmann Condensation for the Synthesis of 1-(2-Nitrophenyl)-1H-indole

1-Iodo-2-nitrobenzene is utilized in the synthesis of 1-(2-Nitrophenyl)-1H-indole. This reaction is facilitated by a PEG₃₄₀₀ (poly(ethylene glycol))–Cs₂CO₃–copper pre-catalyst system under microwave activation.[3][4]

Caption: Role of 1-Iodo-2-nitrobenzene in Ullmann condensation.

This compound is also used in the one-step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide and in the preparation of 2',4-Bis(aminophenyl)methane, an analog of 4,4'-Methylenedianiline used in resin enamel coatings.[3][4] Its utility as a foundational building block is critical for the advancement of new compounds and materials in various fields of chemical research.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Iodo-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 3. 1-碘-2-硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Iodo-2-nitrobenzene | 609-73-4 [chemicalbook.com]

- 5. 1-Iodo-2-nitrobenzene, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. lbaochemicals.com [lbaochemicals.com]

- 7. 1-Iodo-2-nitrobenzene - Safety Data Sheet [chemicalbook.com]

- 8. 1-Iodo-2-nitrobenzene 97 609-73-4 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. prepchem.com [prepchem.com]

Physical and chemical properties of 1-Iodo-2-nitrobenzene

An In-depth Technical Guide to 1-Iodo-2-nitrobenzene

Abstract

1-Iodo-2-nitrobenzene is an important chemical intermediate widely utilized in organic synthesis. Its unique molecular structure, featuring both an iodine atom and a nitro group on a benzene (B151609) ring, makes it a versatile reagent for constructing complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1-Iodo-2-nitrobenzene, detailed experimental protocols for its synthesis, and a summary of its applications, particularly in the fields of fine chemical production and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

1-Iodo-2-nitrobenzene is a solid at room temperature, appearing as a light yellow to brown powder or crystalline substance.[1][2] It is stable under recommended storage conditions but is noted to be light-sensitive and incompatible with strong bases and strong oxidizing agents.[3]

Quantitative Data Summary

The key physical and chemical properties of 1-Iodo-2-nitrobenzene are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄INO₂ | [2][4][5][6] |

| Molecular Weight | 249.01 g/mol | [5][6][7][8] |

| CAS Number | 609-73-4 | [1][4][5][6] |

| Appearance | Light yellow to brown powder or crystals | [1][2][4] |

| Melting Point | 49-53 °C | [1][2][6][7] |

| Boiling Point | 288-289 °C (at 760 mmHg) | [4][6][7] |

| 163 °C (at 18 mmHg) | [1] | |

| Density | ~1.92 g/cm³ | [4][9] |

| Flash Point | 113 °C (closed cup) | [6][7] |

| Solubility | Insoluble in water; Soluble in methanol | [1][4] |

| LogP | 2.76 | |

| Vapor Pressure | 0.007 mmHg (at 25 °C) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Iodo-2-nitrobenzene.

-

¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons. In CCl₄, the chemical shifts are approximately 7.99, 7.80, 7.36, and 7.29 ppm.[10] In CDCl₃, the shifts are reported around 8.035, 7.845, 7.488, and 7.275 ppm.[10]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the nitro group (NO₂) and the C-I bond, confirming the presence of these functional groups.[8][12][13][14]

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.[12][14][15]

Chemical Reactivity and Applications

1-Iodo-2-nitrobenzene is a valuable building block in organic chemistry due to the reactivity of its functional groups. The presence of the electron-withdrawing nitro group and the versatile iodo group allows for a variety of chemical transformations.

Key Applications:

-

Organic Synthesis: It serves as a fundamental reagent for creating complex molecules through various synthetic pathways.[5]

-

Pharmaceutical Research: It is utilized as a precursor for synthesizing active pharmaceutical ingredients (APIs) and other medicinal compounds.[5][16][17] For instance, it has been used in the synthesis of 1-(2-Nitrophenyl)-1H-indole and 2-(2-Pyridyl)-3H-indol-3-one N-Oxide.[7][18][19]

-

Fine Chemicals: It acts as an intermediate in the production of fine chemicals, including dyes and specialized polymers.[5][17]

-

Material Science: The compound is applied in creating specialty materials where the incorporation of iodine and nitro groups can enhance material properties.[5][17]

Experimental Protocols

Synthesis of 1-Iodo-2-nitrobenzene via Diazotization

A common and effective method for the preparation of 1-Iodo-2-nitrobenzene is through the diazotization of o-nitroaniline, followed by a Sandmeyer-type reaction with potassium iodide.[20]

Materials and Reagents:

-

o-Nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Iodine (I₂)

-

Sodium Sulfite (B76179) (Na₂SO₃) solution

-

Water

-

Ice

Procedure:

-

Preparation of the Amine Salt Solution: In a suitable reaction vessel, add 100 g of o-nitroaniline to 1000 mL of water.

-

Carefully and slowly, add 600 g of concentrated sulfuric acid to the mixture. The solution should become clear.

-

Diazotization: Cool the resulting solution to 5 °C in an ice bath. While maintaining the temperature below 10 °C, slowly add a solution of sodium nitrite in the appropriate stoichiometric amount to diazotize the o-nitroaniline.

-

Preparation of the Iodide Solution: In a separate large beaker, prepare a solution by dissolving 200 g of potassium iodide and 200 g of iodine in 200 mL of water.

-

Reaction: Add the cold diazonium salt solution in portions to the potassium iodide solution. Evolution of nitrogen gas will be observed.

-

Work-up: Once the nitrogen evolution ceases, gently warm the mixture on a water bath for a period to ensure the reaction goes to completion.

-

While the mixture is still warm, add sodium sulfite solution to remove any excess iodine.

-

Isolation: Upon cooling, the product, 1-Iodo-2-nitrobenzene, will crystallize out of the solution. The solid can then be collected by filtration. The reported melting point of the product is 54 °C.[20]

Below is a diagram illustrating the workflow for the synthesis of 1-Iodo-2-nitrobenzene.

Caption: Synthesis Workflow for 1-Iodo-2-nitrobenzene.

Safety and Handling

1-Iodo-2-nitrobenzene is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[21] Store in a cool, dry, and well-ventilated area away from light and incompatible materials such as strong oxidizing agents and bases.[3][18]

References

- 1. 1-Iodo-2-nitrobenzene | 609-73-4 | TCI AMERICA [tcichemicals.com]

- 2. 1-Iodo-2-nitrobenzene, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Iodo-2-nitrobenzene(609-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Iodo-2-nitrobenzene - Safety Data Sheet [chemicalbook.com]

- 7. 1-碘-2-硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-iodo-2-nitrobenzene [stenutz.eu]

- 10. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Benzene, 1-iodo-2-nitro- [webbook.nist.gov]

- 13. 1-Iodo-2-nitrobenzene(609-73-4) IR Spectrum [chemicalbook.com]

- 14. Benzene, 1-iodo-2-nitro- [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. prezi.com [prezi.com]

- 17. chemimpex.com [chemimpex.com]

- 18. 1-Iodo-2-nitrobenzene | 609-73-4 [chemicalbook.com]

- 19. scientificlabs.ie [scientificlabs.ie]

- 20. prepchem.com [prepchem.com]

- 21. echemi.com [echemi.com]

1-Iodo-2-nitrobenzene molecular structure and weight

An In-depth Technical Guide to 1-Iodo-2-nitrobenzene

Introduction

1-Iodo-2-nitrobenzene is an aromatic organic compound featuring a benzene (B151609) ring substituted with an iodine atom and a nitro group at adjacent positions.[1] This structural arrangement makes it a valuable intermediate and building block in organic synthesis, particularly for creating more complex molecules in the pharmaceutical and fine chemical industries.[1][2][3] Its reactivity is influenced by the electron-withdrawing nature of the nitro group.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications.

Molecular Structure and Physicochemical Properties

1-Iodo-2-nitrobenzene, also known as o-iodonitrobenzene, is identifiable by its light yellow to brown crystalline powder form.[4][5]

Quantitative Data

The key physicochemical properties of 1-Iodo-2-nitrobenzene are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 249.01 g/mol | [2][3][4][7][8][9] |

| 249.0059 g/mol (more precise) | [6] | |

| Appearance | Light yellow to brown powder/crystal | [4][5] |

| Melting Point | 49-51 °C | [3][8] |

| Boiling Point | 288-289 °C | [3][5][8] |

| Density | 2.0 ± 0.1 g/cm³ | |

| Flash Point | 113 °C (closed cup) | [8] |

| Solubility | Insoluble in water; soluble in methanol | [5] |

Experimental Protocols

Synthesis of 1-Iodo-2-nitrobenzene via Diazotization

A common and effective method for synthesizing 1-Iodo-2-nitrobenzene is through the diazotization of o-nitroaniline, followed by a Sandmeyer-type reaction with an iodide salt.[10]

Materials:

-

o-Nitroaniline (100 g)

-

Concentrated Sulfuric Acid (600 g)

-

Water (1200 ml total)

-

Sodium Nitrite (B80452) (appropriate amount for diazotization)

-

Potassium Iodide (200 g)

-

Iodine (200 g)

-

Sulfite (B76179) solution

Procedure: [10]

-

Preparation of Amine Salt Solution : In a suitable reaction vessel, pour 1000 ml of water over 100 g of o-nitroaniline. Carefully and slowly add 600 g of concentrated sulfuric acid while stirring. The mixture should form a clear solution.

-

Cooling : Cool the resulting solution to 5 °C in an ice bath.

-

Diazotization : While maintaining the temperature at or below 10 °C, add a solution of sodium nitrite portion-wise to the cooled amine salt solution. The slow addition and temperature control are critical to prevent the decomposition of the diazonium salt.

-

Preparation of Iodide Solution : In a separate flask, prepare a solution by dissolving 200 g of potassium iodide and 200 g of iodine in 200 ml of water.

-

Iodination Reaction : Add the previously prepared diazonium salt solution in portions to the potassium iodide/iodine solution. Evolution of nitrogen gas will be observed.

-

Reaction Completion : Once the addition is complete and the evolution of nitrogen ceases, gently warm the mixture on a water bath for a period to ensure the reaction goes to completion.

-

Workup : While the mixture is still warm, shake it with a sulfite solution to remove any excess iodine.

-

Isolation : Upon cooling, the product, 1-Iodo-2-nitrobenzene, will crystallize out of the solution. The solid can then be collected by filtration. This method typically results in a quantitative yield.

Reactivity and Logical Workflow

1-Iodo-2-nitrobenzene is a versatile reagent in organic chemistry. It is frequently used in cross-coupling reactions, such as the Sonogashira coupling to synthesize 2-nitroalkynes, and as a precursor for various heterocyclic compounds like indoles.[3][8][11] The synthesis process itself follows a clear logical workflow from the starting material to the final product.

Caption: Synthesis workflow for 1-Iodo-2-nitrobenzene.

References

- 1. CAS 609-73-4: 1-Iodo-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Iodo-2-nitrobenzene | 609-73-4 [chemicalbook.com]

- 4. 1-Iodo-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. Benzene, 1-iodo-2-nitro- [webbook.nist.gov]

- 7. o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-ヨード-2-ニトロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. prepchem.com [prepchem.com]

- 11. rsc.org [rsc.org]

The Synthesis and Discovery of 1-Iodo-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and discovery of 1-Iodo-2-nitrobenzene, a key aromatic intermediate in organic synthesis. The document details the prevalent synthetic methodologies, including comprehensive experimental protocols and underlying reaction mechanisms. All quantitative data is presented in structured tables for ease of reference and comparison.

Discovery and Historical Context

While the precise moment of the first synthesis of 1-Iodo-2-nitrobenzene is not extensively documented in readily available historical records, its preparation is intrinsically linked to the development of the Sandmeyer reaction. Discovered by Swiss chemist Traugott Sandmeyer in 1884, this reaction provides a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile.[1] The application of this reaction to 2-nitroaniline (B44862) is the most common and historically significant route to 1-Iodo-2-nitrobenzene.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of 1-Iodo-2-nitrobenzene.

Table 1: Physicochemical Properties of 1-Iodo-2-nitrobenzene

| Property | Value |

| Molecular Formula | C₆H₄INO₂ |

| Molecular Weight | 249.01 g/mol [2][3] |

| Appearance | Light yellow to brown crystalline solid[2][4] |

| Melting Point | 49-51 °C[5] |

| Boiling Point | 288-289 °C[5] |

| CAS Number | 609-73-4[6] |

| InChI Key | JXMZUNPWVXQADG-UHFFFAOYSA-N[6] |

Table 2: Spectroscopic Data for 1-Iodo-2-nitrobenzene

| Spectroscopic Technique | Key Data |

| ¹H NMR (in CDCl₃, 89.56 MHz) | δ 8.035 (dd, J=7.8, 1.5 Hz, 1H), δ 7.845 (dd, J=7.9, 1.8 Hz, 1H), δ 7.488 (td, J=7.9, 1.5 Hz, 1H), δ 7.275 (td, J=7.8, 1.8 Hz, 1H)[7] |

| Mass Spectrum (GC-MS) | Available through spectral databases such as SpectraBase.[8] |

| Infrared (IR) Spectrum | Data available in the NIST WebBook.[6] |

Synthesis of 1-Iodo-2-nitrobenzene via the Sandmeyer Reaction

The primary and most widely utilized method for the synthesis of 1-Iodo-2-nitrobenzene is the Sandmeyer reaction, starting from 2-nitroaniline. This process involves two main stages: the diazotization of the amine and the subsequent displacement of the diazonium group with iodide.

Reaction Mechanism

The Sandmeyer reaction proceeds through a free radical mechanism.[9] The process begins with the diazotization of the primary aromatic amine (2-nitroaniline) with nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. In the case of iodination, the subsequent step does not typically require a copper catalyst, unlike chlorination or bromination.[10] The diazonium salt is then treated with a solution of potassium iodide, where the iodide ion acts as a nucleophile, displacing the nitrogen gas to form the final product, 1-Iodo-2-nitrobenzene.

Experimental Workflow Diagram

Caption: Synthetic workflow for 1-Iodo-2-nitrobenzene.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-Iodo-2-nitrobenzene from 2-nitroaniline.

Materials:

-

2-Nitroaniline

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

Potassium Iodide

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a beaker, cautiously add 60.0 g of concentrated sulfuric acid to 100 mL of water.

-

To this solution, add 10.0 g of 2-nitroaniline.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 7.0 g of sodium nitrite in 20 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cold 2-nitroaniline solution. The temperature must be maintained below 10 °C throughout the addition to prevent the decomposition of the diazonium salt.[11][12][13]

-

-

Formation of 1-Iodo-2-nitrobenzene:

-

In a separate larger beaker, dissolve 20.0 g of potassium iodide in 20 mL of water.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution.[11][12]

-

A vigorous evolution of nitrogen gas will occur.[12] Allow the reaction to proceed until the effervescence ceases.

-

-

Isolation and Purification:

-

Gently warm the reaction mixture on a water bath until the evolution of nitrogen is complete.[11]

-

Cool the mixture in an ice bath to induce crystallization of the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

-

Safety Precautions:

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Diazonium salts can be explosive when dry and should be kept in solution and at low temperatures.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Applications in Research and Development

1-Iodo-2-nitrobenzene is a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[2] Its utility stems from the presence of two reactive sites: the nitro group, which can be reduced to an amine, and the iodo group, which can participate in various coupling reactions (e.g., Suzuki, Heck, Sonogashira). It has been used in the synthesis of various heterocyclic compounds, such as 2-(2-Pyridyl)-3H-indol-3-one N-Oxide and 1-(2-Nitrophenyl)-1H-indole.[5]

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Iodo-2-nitrobenzene | 609-73-4 | TCI AMERICA [tcichemicals.com]

- 5. 1-Iodo-2-nitrobenzene | 609-73-4 [chemicalbook.com]

- 6. Benzene, 1-iodo-2-nitro- [webbook.nist.gov]

- 7. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. byjus.com [byjus.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. prepchem.com [prepchem.com]

- 12. scribd.com [scribd.com]

- 13. experimental chemistry - Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Technical Guide to 1-Iodo-2-nitrobenzene for Research and Development

Introduction: 1-Iodo-2-nitrobenzene, also known by its IUPAC name, is a crucial organic compound that serves as a fundamental building block in advanced chemical synthesis.[1] With the CAS number 609-73-4, this aromatic compound is characterized by an iodine atom and a nitro group attached to adjacent carbon atoms on a benzene (B151609) ring.[2] Its unique structure makes it a valuable intermediate and reagent in the production of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][3] Researchers and drug development professionals utilize 1-Iodo-2-nitrobenzene as a precursor for synthesizing active pharmaceutical ingredients (APIs) and other medicinally significant compounds.[1][4] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for a scientific audience.

Chemical and Physical Properties

1-Iodo-2-nitrobenzene is typically a light yellow to brown crystalline solid.[5][6] It is insoluble in water but shows solubility in organic solvents like methanol.[5][7] The compound is noted to be light-sensitive and incompatible with strong bases and oxidizing agents.[7]

| Property | Value | Source(s) |

| IUPAC Name | 1-Iodo-2-nitrobenzene | [2][8][9] |

| Synonyms | 2-Iodonitrobenzene, o-Iodonitrobenzene | [2][9][10][11] |

| CAS Number | 609-73-4 | [12][13] |

| Molecular Formula | C₆H₄INO₂ | [1][2][9][11][12] |

| Molecular Weight | 249.01 g/mol | [1][2][5] |

| Appearance | Light yellow to brown powder/crystal | [1][5][6] |

| Melting Point | 49-51 °C | [7][12] |

| Boiling Point | 288-289 °C (at 760 mmHg) | [7][14] |

| Density | 2.0 ± 0.1 g/cm³ | [12] |

| Flash Point | 113 °C (closed cup) | [13] |

| Solubility | Insoluble in water; Soluble in methanol | [5][7] |

Synthesis and Reactivity

The most common laboratory synthesis of 1-Iodo-2-nitrobenzene involves the diazotization of 2-nitroaniline, followed by a Sandmeyer-type reaction with an iodide salt. The workflow involves creating a diazonium salt from the starting amine, which is then displaced by iodide.

Caption: Synthetic workflow for 1-Iodo-2-nitrobenzene.

Experimental Protocol: Synthesis of 1-Iodo-2-nitrobenzene [15]

-

Preparation of Diazonium Salt: In a suitable reaction vessel, add 100 g of o-nitroaniline to 1000 mL of water. Carefully and slowly add 600 g of concentrated sulfuric acid. Cool the resulting clear solution to 5 °C in an ice bath.

-

Diazotization: While maintaining the temperature below 10 °C, diazotize the solution by adding a stoichiometric amount of sodium nitrite (B80452) dissolved in a minimal amount of water.

-

Iodination: In a separate, larger vessel, prepare a solution of 200 g of potassium iodide and 200 g of iodine in 200 mL of water.

-

Reaction: Add the cold diazonium salt solution in portions to the potassium iodide/iodine solution. Nitrogen gas will evolve.

-

Work-up: Once the nitrogen evolution ceases, gently warm the mixture on a water bath. To remove excess iodine, shake the warm mixture with a sodium sulfite (B76179) solution until the characteristic iodine color disappears.

-

Isolation: Cool the mixture. The product, 1-Iodo-2-nitrobenzene, will crystallize and can be collected by filtration. The expected melting point of the purified product is approximately 54 °C.[15]

Applications in Research and Drug Development

1-Iodo-2-nitrobenzene is a versatile reagent primarily used as an intermediate in multi-step organic syntheses.[1] Its reactivity, particularly at the C-I bond, allows for its use in various cross-coupling reactions, such as the Ullmann condensation, to form carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in building the complex scaffolds of many pharmaceutical agents.

Caption: Role of 1-Iodo-2-nitrobenzene in a synthetic pathway.

Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)-1H-indole [14] This procedure demonstrates a ligand-free Ullmann arylation using 1-Iodo-2-nitrobenzene.

-

Catalyst System: Prepare a pre-catalyst system of Poly(ethylene glycol) (PEG₃₄₀₀), Cesium Carbonate (Cs₂CO₃), and a copper source.

-

Reaction Mixture: In a microwave-safe reaction vessel, combine 1-Iodo-2-nitrobenzene (1 equivalent), 1H-indole (1.2 equivalents), and the PEG₃₄₀₀–Cs₂CO₃–copper pre-catalyst.

-

Microwave Irradiation: Subject the reaction mixture to microwave activation. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform a suitable work-up, which may involve extraction with an organic solvent and washing with water. Purify the crude product using column chromatography to isolate 1-(2-Nitrophenyl)-1H-indole.

This compound has been specifically used in the synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide and as a reagent in synthesizing an analog of 4,4'-Methylenedianiline, which is used in resin manufacturing.[7][14]

Safety and Handling

1-Iodo-2-nitrobenzene is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin.[11] It also causes skin and serious eye irritation and may cause respiratory irritation.[11]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [12] |

| Signal Word | Warning | [12] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][13][16] |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

-

First Aid: In case of inhalation, move the person to fresh air.[11][13] For skin contact, wash off with soap and plenty of water.[13] For eye contact, rinse cautiously with water for at least 15 minutes.[13] If swallowed, rinse mouth with water and seek immediate medical attention.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. 1-Iodo-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 7. 1-Iodo-2-nitrobenzene | 609-73-4 [chemicalbook.com]

- 8. CID 157567318 | C12H8I2N2O4 | CID 157567318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzene, 1-iodo-2-nitro- [webbook.nist.gov]

- 10. 1-Iodo-2-nitrobenzene | 609-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 1-Iodo-2-nitrobenzene | CAS#:609-73-4 | Chemsrc [chemsrc.com]

- 13. 1-Iodo-2-nitrobenzene - Safety Data Sheet [chemicalbook.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. prepchem.com [prepchem.com]

- 16. echemi.com [echemi.com]

A Technical Guide to the Solubility of 1-Iodo-2-nitrobenzene in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-iodo-2-nitrobenzene. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and outlines standardized methodologies for its experimental determination. This information is critical for applications in chemical synthesis, pharmaceutical development, and materials science where 1-iodo-2-nitrobenzene is utilized as a key intermediate.

Core Concepts in Solubility

The solubility of a solid compound like 1-iodo-2-nitrobenzene in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. Polarity is determined by the distribution of electron density within a molecule.

1-Iodo-2-nitrobenzene is a moderately polar molecule. The nitro group (-NO₂) is strongly electron-withdrawing and contributes significantly to the molecule's polarity. The iodine atom is less electronegative than the nitro group but is more polarizable than a hydrogen atom, also influencing the overall electronic character. The benzene (B151609) ring itself is nonpolar. Therefore, the solubility of 1-iodo-2-nitrobenzene is expected to be highest in solvents of intermediate polarity and lower in highly polar or nonpolar solvents.

Qualitative Solubility Data

For practical laboratory applications, the following table summarizes the expected qualitative solubility of 1-iodo-2-nitrobenzene in a selection of common solvents. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent Classification | Common Solvents | Expected Qualitative Solubility of 1-Iodo-2-nitrobenzene |

| Polar Protic | Water | Insoluble |

| Methanol | Soluble | |

| Ethanol | Likely Soluble | |

| Polar Aprotic | Acetone | Likely Soluble |

| Acetonitrile | Likely Soluble | |

| Dimethylformamide (DMF) | Likely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| Moderately Polar | Dichloromethane (DCM) | Likely Soluble |

| Chloroform | Likely Soluble | |

| Ethyl Acetate | Likely Soluble | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble |

| Hexane | Insoluble | |

| Diethyl Ether | Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted technique.

Objective: To determine the concentration of a saturated solution of 1-iodo-2-nitrobenzene in a specific solvent at a given temperature.

Materials:

-

1-Iodo-2-nitrobenzene (solid)

-

Selected solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars (optional)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 1-iodo-2-nitrobenzene to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vial in a constant temperature bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Gentle stirring can accelerate this process.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 1-iodo-2-nitrobenzene.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 1-iodo-2-nitrobenzene in a research and development setting.

Caption: A logical workflow for determining and applying solubility data.

This guide provides a foundational understanding of the solubility of 1-iodo-2-nitrobenzene. For critical applications, it is strongly recommended that researchers perform experimental verification of solubility in their specific solvent systems and at the desired operating temperatures.

References

An In-depth Technical Guide to the Physical Properties of 1-Iodo-2-nitrobenzene

This guide provides a comprehensive overview of the melting and boiling points of 1-Iodo-2-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. It includes a compilation of reported physical constants, detailed experimental protocols for their determination, and a logical visualization of the compound's physical state transitions.

Core Physical Properties of 1-Iodo-2-nitrobenzene

1-Iodo-2-nitrobenzene is a solid, light yellow to brown crystalline powder at room temperature.[1][2] Its physical properties, particularly its melting and boiling points, are critical for its purification, handling, and application in synthetic chemistry.

Data Presentation: Melting and Boiling Points

The experimentally determined melting and boiling points of 1-Iodo-2-nitrobenzene can vary slightly between different sources, which may be attributed to minor variations in experimental conditions and sample purity. A summary of reported values is presented below.

| Physical Property | Reported Value (°C) | Source(s) |

| Melting Point | 52 | [1][3] |

| 54 | [4][5] | |

| 51 | [6] | |

| 49.0 to 53.0 | [1] | |

| 49-51 | [7][8] | |

| 47 to 52 | [9] | |

| Boiling Point | 290 | [3][5] |

| 289 | [4] | |

| 288-289 | [7][8] | |

| 163 (at 18 mmHg) | [1] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[10] The following sections detail standard laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[6]

Principle: A small, finely powdered sample of the substance is heated in a thin-walled capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[11] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (optional, for pulverizing crystals)

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the 1-Iodo-2-nitrobenzene sample is completely dry and, if necessary, pulverize it into a fine powder.[6]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass, forcing a small amount of the solid into the tube.[3]

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[5][9]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[9]

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[5]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[5]

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted (T2).[12]

-

-

Reporting: The melting point is reported as the range from T1 to T2. For accuracy, it is recommended to perform at least two determinations.[5]

Boiling Point Determination: Distillation and Microscale Methods

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[8] The choice of method often depends on the quantity of the substance available.

1. Simple Distillation Method (for samples > 5 mL)

Principle: This method involves heating the liquid to its boiling point and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.[4] It also serves as a method of purification.[4][13]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips or a magnetic stir bar

Procedure:

-

Assembly: Assemble a simple distillation apparatus. Place at least 5 mL of 1-Iodo-2-nitrobenzene (in its liquid state) and a few boiling chips into the distillation flask.[7]

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the measured temperature is that of the vapor distilling into the condenser.

-

Heating: Gently heat the flask. The liquid will begin to boil, and its vapor will rise.[2]

-

Measurement: When the vapor temperature stabilizes while the liquid is actively boiling and condensate is forming on the thermometer bulb, record this steady temperature as the boiling point.[7]

-

Data Recording: Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

2. Microscale (Thiele Tube) Method (for samples < 0.5 mL)

Principle: This technique is ideal for small sample quantities. A small tube containing the sample and an inverted capillary tube is heated. The temperature at which liquid is drawn into the inverted capillary upon cooling is the boiling point.[7]

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

-

Micro burner or other heat source

Procedure:

-

Sample Preparation: Place a small amount (less than 0.5 mL) of liquid 1-Iodo-2-nitrobenzene into the small test tube. Place a capillary tube, sealed end up, into the test tube.[7]

-

Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be adjacent to the test tube.

-

Heating: Immerse the assembly in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level. Gently heat the side arm of the Thiele tube.[14]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[7]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[7]

Mandatory Visualization

The following diagram illustrates the relationship between the physical states of 1-Iodo-2-nitrobenzene as a function of temperature under standard atmospheric pressure.

Physical State Transitions of 1-Iodo-2-nitrobenzene.

References

- 1. thinksrs.com [thinksrs.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. jk-sci.com [jk-sci.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemconnections.org [chemconnections.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. vernier.com [vernier.com]

- 14. uomus.edu.iq [uomus.edu.iq]

Spectroscopic Characterization of 1-Iodo-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Iodo-2-nitrobenzene, a key aromatic intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-Iodo-2-nitrobenzene, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its substituted aromatic structure.

¹H NMR Spectral Data

The proton NMR spectrum of 1-Iodo-2-nitrobenzene exhibits four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing nitro group and the electronegative iodine atom.

Table 1: ¹H NMR Data for 1-Iodo-2-nitrobenzene

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-6 | 8.035 | J(H6, H4) = 1.5 Hz, J(H6, H5) = 7.8 Hz |

| H-3 | 7.845 | J(H3, H5) = 1.8 Hz, J(H3, H4) = 7.9 Hz |

| H-4 | 7.488 | J(H4, H6) = 1.5 Hz, J(H4, H3) = 7.9 Hz |

| H-5 | 7.275 | J(H5, H3) = 1.8 Hz, J(H5, H6) = 7.8 Hz |

| Solvent: CDCl₃, Frequency: 89.56 MHz[1] |

Another dataset recorded in CCl₄ at 300 MHz shows the following parameters: D(A) 7.80, D(B) 7.36, D(C) 7.29, D(D) 7.99 with coupling constants J(A,B) 7.90, J(A,C) 1.35, J(A,D) 0.28, J(B,C) 7.20, J(B,D) 1.45, J(C,D) 7.71.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-Iodo-2-nitrobenzene, six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the iodine atom (C-1) and the nitro group (C-2) are significantly shifted.

Table 2: ¹³C NMR Data for 1-Iodo-2-nitrobenzene

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 96.1 |

| C-2 | 152.4 |

| C-3 | 141.5 |

| C-4 | 133.5 |

| C-5 | 129.5 |

| C-6 | 125.6 |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Iodo-2-nitrobenzene shows characteristic absorption bands for the nitro group and the aromatic ring.

Table 3: Key IR Absorptions for 1-Iodo-2-nitrobenzene

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Asymmetric NO₂ Stretch | 1530 |

| Symmetric NO₂ Stretch | 1350 |

| C=C Aromatic Ring Stretch | 1600-1450 |

| C-N Stretch | 850 |

| C-I Stretch | 660 |

Aromatic compounds typically display a C-H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[2] They also show weak absorptions between 1660 and 2000 cm⁻¹ and strong absorptions from 690 to 900 cm⁻¹ due to C-H out-of-plane bending, the exact position of which is indicative of the substitution pattern.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 1-Iodo-2-nitrobenzene

| m/z | Relative Intensity (%) | Fragment |

| 249.0 | 100.0 | [M]⁺ (Molecular Ion) |

| 203.0 | 50.2 | [M - NO₂]⁺ |

| 92.0 | 22.2 | [C₆H₄O]⁺ |

| 76.0 | 83.5 | [C₆H₄]⁺ |

| 50.0 | 34.5 | [C₄H₂]⁺ |

| Source Temperature: 260 °C, Sample Temperature: 180 °C, 75 eV[3] |

The molecular ion peak is observed at m/z 249, which corresponds to the molecular weight of 1-Iodo-2-nitrobenzene (C₆H₄INO₂).[3][4] The base peak in the mass spectrum is the molecular ion peak.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of 1-Iodo-2-nitrobenzene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄) in a clean NMR tube.[5][6] For ¹³C NMR, a more concentrated solution (50-100 mg) is preferable.[6]

-

Instrumentation : Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition : Record the ¹H and ¹³C spectra using standard acquisition parameters. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

-

Data Processing : The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[7] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. For solution-state IR, the sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in an IR cell.[8]

-

Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.

-

Data Processing : The resulting transmittance or absorbance spectrum is plotted as a function of wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.[4]

-

Ionization : Electron Ionization (EI) is a common method for volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, magnetic sector).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow and relationships in the spectroscopic analysis of 1-Iodo-2-nitrobenzene.

Caption: Workflow for the spectroscopic analysis of 1-Iodo-2-nitrobenzene.

Caption: Logical relationship of spectroscopic data for compound identification.

Caption: Proposed mass fragmentation pathway for 1-Iodo-2-nitrobenzene.

References

- 1. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR [m.chemicalbook.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 1-Iodo-2-nitrobenzene(609-73-4) MS [m.chemicalbook.com]

- 4. o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. amherst.edu [amherst.edu]

- 8. Benzene, 1-iodo-2-nitro- [webbook.nist.gov]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Health and Safety of 1-Iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1-Iodo-2-nitrobenzene (CAS No. 609-73-4), a crucial reagent in organic synthesis.[1] Adherence to strict safety protocols is essential when handling this chemical to mitigate potential risks.

Hazard Identification and Classification

1-Iodo-2-nitrobenzene is classified as a hazardous substance.[2] It is harmful if swallowed, inhaled, or in contact with skin.[3][4][5] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3][4][5] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[2][5][6] |

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-Iodo-2-nitrobenzene is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Amber to light yellow to brown powder or solid.[2][7] |

| Molecular Formula | C₆H₄INO₂[2][3][6][8] |

| Molecular Weight | 249.01 g/mol [1][3][6][8] |

| CAS Number | 609-73-4[2][3][6][8] |

| EC Number | 210-200-1[3][6][8] |

| Melting Point | 47 - 52 °C (116.6 - 125.6 °F)[2][7] |

| Boiling Point | 288 - 289 °C (550.4 - 552.2 °F)[2][7] |

| Flash Point | > 110 °C (> 230 °F)[2] / 113 °C (235.4 °F) - closed cup[6] |

| Solubility | Insoluble in water; soluble in methanol.[2][7] |

Toxicological Information

Detailed toxicological studies on 1-Iodo-2-nitrobenzene are limited. However, the available data indicates the following:

Table 3: Toxicological Data

| Test | Result |

| Acute Toxicity (Oral) | LD50: No data available. Classified as harmful if swallowed.[5][6] |

| Acute Toxicity (Dermal) | LD50: 1,100 mg/kg (Estimate).[6] Harmful in contact with skin.[5] |

| Acute Toxicity (Inhalation) | LC50 (4h): 1.5 mg/l (Estimate).[6] Harmful if inhaled.[5] |

| Skin Corrosion/Irritation | Causes skin irritation.[2][5][6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][5][6] |

| Respiratory or Skin Sensitization | No data available.[6] |

| Germ Cell Mutagenicity | No data available.[6] |

| Carcinogenicity | No data available.[6] |

| Reproductive Toxicity | No data available.[6] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][5][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available.[6] |

| Aspiration Hazard | No data available.[6] |

It may also induce methemoglobinemia.[5][9][10]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 1-Iodo-2-nitrobenzene are not publicly available. Standard OECD guidelines for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation, would typically be followed for hazard classification.

First Aid Measures

Immediate medical attention is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[6]

Caption: First aid procedures for 1-Iodo-2-nitrobenzene exposure.

Accidental Release Measures

In the event of a spill, personal protective equipment should be worn, and dust formation must be avoided.[6]

Caption: Spill cleanup workflow for 1-Iodo-2-nitrobenzene.

Handling and Storage

-

Handling: Avoid contact with skin and eyes and the formation of dust and aerosols.[6] Use only in a well-ventilated area and wear appropriate personal protective equipment.[2][3] Do not eat, drink, or smoke when using this product.[2][3][4]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[2][3][4][6] Store in a cool place.[6] It is also noted to be light-sensitive.[2] Incompatible materials include strong oxidizing agents and strong bases.[2]

Exposure Controls and Personal Protection

-

Engineering Controls: Handle in a fume hood.[11] Ensure adequate ventilation, especially in confined areas.[6] Safety showers and eyewash stations should be close to the workstation.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3][4]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[2][3][4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A dust mask is recommended.[3]

-

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][6]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen iodide may be formed.[2][3][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][6]

Stability and Reactivity

-

Reactivity: No data available.[6]

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[2]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[2][3][6]

Ecological Information

There is no data available on the ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil of 1-Iodo-2-nitrobenzene.[4][6] It is advised not to let the product enter drains.[2][6]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]

This guide is intended to provide essential safety information and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the supplier.[2][3][6] Always prioritize a thorough risk assessment before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. lbaochemicals.com [lbaochemicals.com]

- 8. 1-Iodo-2-nitrobenzene 97 609-73-4 [sigmaaldrich.com]

- 9. 1-Iodo-2-nitrobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 10. 1-IODO-3-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 1-Iodo-2-nitrobenzene(609-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Nitro Group's Dominant Influence: An In-depth Technical Guide to the Electron-Withdrawing Effects in 1-Iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-nitrobenzene is a key aromatic building block in organic synthesis, valued for the unique and potent electronic influence of its nitro group. This technical guide provides a comprehensive examination of the electron-withdrawing effects of the nitro moiety in this molecule, detailing its impact on chemical reactivity, spectroscopic properties, and electronic structure. The strategic placement of the nitro group ortho to the iodine atom creates a powerful electronic bias, rendering the molecule susceptible to a range of transformations crucial for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The Electron-Withdrawing Nature of the Nitro Group

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bond framework. This effect is strongest at the carbon atom directly attached to the nitro group (C2) and diminishes with distance.

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group. In 1-iodo-2-nitrobenzene, this resonance withdrawal significantly reduces electron density at the C1 (ipso-carbon), C4, and C6 positions.

This pronounced electron deficiency at specific sites on the aromatic ring is the primary driver of the unique reactivity of 1-iodo-2-nitrobenzene.

Impact on Chemical Reactivity

The strong electron-withdrawing character of the nitro group profoundly activates the 1-iodo-2-nitrobenzene ring towards nucleophilic aromatic substitution (SNAr) and facilitates various transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The reduced electron density, particularly at the carbon atom bearing the iodine (C1), makes it highly susceptible to attack by nucleophiles. The nitro group at the ortho position is exceptionally effective at stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I. However, the powerful activation by the ortho-nitro group can enable substitution of even the less reactive iodo group.

Transition-Metal-Catalyzed Cross-Coupling Reactions

1-Iodo-2-nitrobenzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The electron-withdrawing nitro group influences these reactions in several ways:

-

Oxidative Addition: The electron deficiency at the C-I bond facilitates the oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

-

Reaction Kinetics: The presence of the nitro group generally leads to faster reaction rates compared to unactivated or electron-rich aryl iodides.

Quantitative Data Presentation

To quantify the electron-withdrawing effect of the nitro group, various experimental and computational parameters are considered.

Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. While Hammett constants are typically measured for meta and para substituents, ortho-substituent effects are more complex due to steric interactions. However, the positive σp and σm values for the nitro group and the iodo group indicate their electron-withdrawing nature.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -NO₂ | 0.71 | 0.78 |

| -I | 0.35 | 0.18 |

Data compiled from various sources.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The electron-withdrawing nitro group deshields the protons and carbons of the aromatic ring, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectrum.

¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Carbon Atom | 1-Iodo-2-nitrobenzene | Iodobenzene |

| C1 (C-I) | ~96.5 | ~94.7 |

| C2 (C-NO₂) | ~151.0 | - |

| C3 | ~125.5 | ~130.1 |

| C4 | ~133.4 | ~129.8 |

| C5 | ~129.8 | ~127.3 |

| C6 | ~141.2 | ~137.3 |

Note: Approximate chemical shifts compiled from available spectral data. Exact values may vary slightly depending on the solvent and experimental conditions.

The downfield shift of all carbon signals in 1-iodo-2-nitrobenzene compared to iodobenzene, particularly C2, C4, and C6, clearly demonstrates the significant electron-withdrawing effect of the nitro group.

Experimental Protocols

The following are detailed methodologies for key reactions that highlight the reactivity of 1-iodo-2-nitrobenzene.

Suzuki-Miyaura Coupling: Synthesis of 2-Nitro-4'-methoxybiphenyl

This protocol details the palladium-catalyzed cross-coupling of 1-iodo-2-nitrobenzene with 4-methoxyphenylboronic acid.

Materials:

-

1-Iodo-2-nitrobenzene

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask, add 1-iodo-2-nitrobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 2-nitro-4'-methoxybiphenyl.

Sonogashira Coupling: Synthesis of 1-(Phenylethynyl)-2-nitrobenzene

This protocol describes the synthesis of a diarylacetylene via the palladium- and copper-catalyzed coupling of 1-iodo-2-nitrobenzene and phenylacetylene (B144264).

Materials:

-

1-Iodo-2-nitrobenzene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Toluene

-

Saturated aqueous ammonium (B1175870) chloride

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add 1-iodo-2-nitrobenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add toluene (10 mL) and triethylamine (2.0 mmol).

-

Add phenylacetylene (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (15 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (hexane/ethyl acetate eluent) to afford 1-(phenylethynyl)-2-nitrobenzene.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodological & Application

Application Notes and Protocols: The Versatile Role of 1-Iodo-2-nitrobenzene in Modern Organic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction